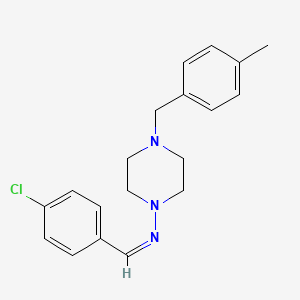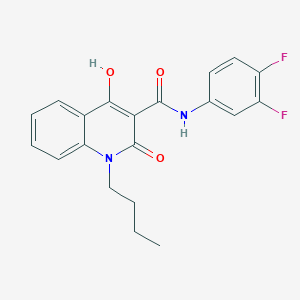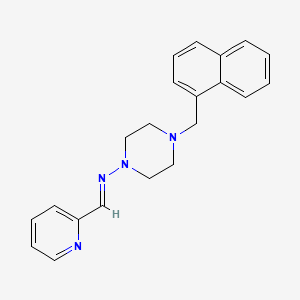
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
説明
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic properties. DMXB-A belongs to the class of compounds known as allosteric modulators, which bind to a specific site on a receptor to enhance or inhibit its activity. In
作用機序
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine acts as an allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and inflammation. This compound binds to a specific site on the α7 nAChR, known as the allosteric site, and enhances its activity by increasing the binding affinity of the receptor for its agonist, acetylcholine. This results in an increase in cholinergic neurotransmission, which is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound enhances cholinergic neurotransmission by increasing the binding affinity of the α7 nAChR for acetylcholine. This results in an increase in the release of acetylcholine, which is important for cognitive function. This compound has also been shown to modulate glutamatergic neurotransmission by reducing the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the pathophysiology of schizophrenia. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several advantages for lab experiments. It is a selective allosteric modulator of the α7 nAChR, which allows for the specific modulation of cholinergic neurotransmission. This compound has also been shown to have a good safety profile in animal studies, with no significant adverse effects reported. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. One area of research is the development of more potent and selective allosteric modulators of the α7 nAChR. This could lead to the development of more effective therapies for diseases such as Alzheimer's disease and schizophrenia. Another area of research is the investigation of the role of this compound in inflammation. This compound has been shown to reduce the production of pro-inflammatory cytokines, and further research could elucidate its mechanism of action and potential therapeutic applications in inflammatory diseases. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective dosing strategies and administration routes.
科学的研究の応用
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been studied for its potential therapeutic properties in various diseases, including Alzheimer's disease, schizophrenia, and addiction. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission. In addition, this compound has been shown to reduce symptoms of schizophrenia in animal models by modulating glutamatergic neurotransmission. This compound has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-4-6-18(7-5-17)16-23-10-12-24(13-11-23)22-15-19-8-9-20(25-2)21(14-19)26-3/h4-9,14-15H,10-13,16H2,1-3H3/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVQRTFGMGYIQD-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-cyclopropyl-5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3890129.png)
![N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3890140.png)
![N-[4-(dimethylamino)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890149.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890152.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3890154.png)

![2-(diethylamino)ethyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890174.png)
![N'-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B3890179.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B3890192.png)
![1-[4-(4-benzyl-1-piperazinyl)-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3890198.png)